molecular formula C12H14N2 B034316 7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole CAS No. 19979-46-5

7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole

Cat. No.: B034316
CAS No.: 19979-46-5
M. Wt: 186.25 g/mol
InChI Key: DCTNNCRXHJPSCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is a heterocyclic compound that features a fused ring system combining an azepine and a benzimidazole moiety. This compound is of interest due to its potential biological activities and its structural complexity, which makes it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of an o-phenylenediamine derivative with a suitable cyclic ketone can lead to the formation of the desired azepino[1,2-a]benzimidazole ring system .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and the development of catalytic processes to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted benzimidazole derivatives .

Scientific Research Applications

7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It has shown promise as a lead compound in the development of antiviral and anticancer agents.

    Industry: It is used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is unique due to its specific ring fusion and the presence of both azepine and benzimidazole moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-2-8-12-13-10-6-3-4-7-11(10)14(12)9-5-1/h3-4,6-7H,1-2,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTNNCRXHJPSCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3N2CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the synthetic route for 7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole?

A1: Nazarenko et al. describe the synthesis of 7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazoles utilizing cyclic amidines as starting materials. While the specific details of the reaction conditions and reagents are not provided in the abstract, this information suggests a potential synthetic route for researchers interested in exploring this class of compounds.

Q2: Are there other similar compounds synthesized using a comparable approach?

A2: Yes, the same research group also successfully synthesized 2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazoles from cyclic amidines. This suggests that this synthetic approach could be applicable to a broader range of fused polymethylenebenzimidazole derivatives, opening possibilities for further exploration of structurally related compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.